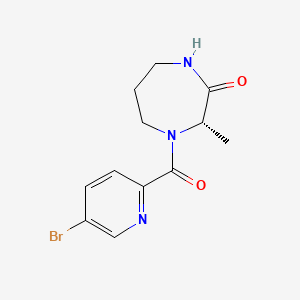
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one, also known as MPBD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. MPBD belongs to a class of compounds called diazepanes, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the regulation of neuronal excitability in the brain, and its modulation by this compound results in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, resulting in decreased neuronal excitability and increased inhibitory neurotransmission. This leads to the observed anticonvulsant, anxiolytic, and sedative effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of neuronal activity and can lead to more accurate results. However, one limitation of using this compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which could lead to improved treatments for neurological disorders. Another area of interest is the investigation of the structural and functional properties of the GABA-A receptor, which could lead to a better understanding of its role in neuronal signaling. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of ongoing research.
Métodos De Síntesis
The synthesis of (3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one involves the reaction of 4-pyrazol-1-ylbutanoyl chloride with (S)-3-methyl-1,4-diazepan-2-one in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 126-128°C.
Aplicaciones Científicas De Investigación
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to have potential as a treatment for various neurological disorders, such as epilepsy and anxiety.
Propiedades
IUPAC Name |
(3S)-3-methyl-4-(4-pyrazol-1-ylbutanoyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-13(19)14-6-3-10-17(11)12(18)5-2-8-16-9-4-7-15-16/h4,7,9,11H,2-3,5-6,8,10H2,1H3,(H,14,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWVFPSCYDPAH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)

![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
